molecular formula C11H16N2O2 B1290451 (5-Amino-2-morpholinophenyl)methanol CAS No. 759456-60-5

(5-Amino-2-morpholinophenyl)methanol

Cat. No.: B1290451
CAS No.: 759456-60-5
M. Wt: 208.26 g/mol
InChI Key: VUCXPUVUVWCVDL-UHFFFAOYSA-N
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Description

“(5-Amino-2-morpholinophenyl)methanol” is a chemical compound widely used in various fields of research and industry due to its unique properties. It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H16N2O2 .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white crystalline powder. It has a molecular weight of 208.26 g/mol .

Scientific Research Applications

1. Applications in Biomembrane and Proteolipid Studies

(5-Amino-2-morpholinophenyl)methanol and related compounds play a significant role in biomembrane and proteolipid studies. Methanol, a common solvent in these studies, influences lipid dynamics in biological and synthetic membranes, impacting structures like lipid asymmetry crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

2. Involvement in Electrocatalytic Water Oxidation Reactions

Compounds similar to this compound are used in constructing metal-coordinated films, such as nickel- and iron-coordinated poly(5-amino-1,10-phenanthroline) films. These films catalyze water oxidation reactions in alkaline solutions, playing a vital role in energy conversion processes (Zhou et al., 2021).

3. Role in Synthesizing Nanoparticles

Research on this compound derivatives has contributed to the synthesis of zinc nanoparticles. These compounds act as reducing and stabilizing agents, crucial in the preparation and characterization of nanoparticles for various applications (Pushpanathan & Kumar, 2014).

4. Involvement in Organic Synthesis

This compound plays a role in the synthesis of diverse organic structures. For instance, its derivatives contribute to the diastereo- and enantioselective addition of homoenolates to nitrones, generating morpholinone heterocycles (Phillips et al., 2008).

5. Use in Photoinitiators for UV-Curable Coatings

Some copolymeric systems incorporating this compound derivatives serve as photoinitiators in ultraviolet-curable coatings. This application is essential in materials science, particularly in coatings that require curing under specific light conditions (Angiolini et al., 1997).

Properties

IUPAC Name

(5-amino-2-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCXPUVUVWCVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630924
Record name [5-Amino-2-(morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759456-60-5
Record name [5-Amino-2-(morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 50 mL two necked round bottom flask was fitted with a magnetic stirrer bar and a dropping funnel. A suspension of NaBH4 in tetrahydrofuran (100 mg, 2.4 mmol/10 mL) was added, followed by 5-amino-2-morpholinobenzenecarboxylic acid (222 mg, 1.0 mmol) in one portion. A reflux condenser was fitted and the reaction mixture was cooled to 0° C. under nitrogen atmosphere. A solution of iodine in tetrahydrofuran (250 mg, 1.0 mmol/15 mL) was added dropwise to the reaction mixture. After iodine addition was completed and gas evolution had ceased, the reaction mixture was heated at reflux for 6 hours and left stirring at room temperature overnight. Methanol was added slowly until the mixture became clear. The resulting solution stirred at room temperature for 30 minutes then solvent was removed under reduced pressure. The residue was dissolved in 20% KOH (30 mL), stirred for 4 hours and extracted with dichloromethane (3×30 mL). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated to give 5-amino-2-morpholinobenzyl alcohol as an off-white solid (150 mg, 72% yield). 1H NMR (300 MHz, CDCl3) δ 7.05 (d, J=8.7 Hz, 1H), 6.59 (dd, J=8.4, 2.7 Hz, 1H), 6.49 (d, J=2.7 Hz, 1H), 5.51 (br s, 1H), 4.71 (s, 2H), 3.84 (t, J=5.1 Hz, 4H), 3.60 (br s, 2H), 2.91 (t, J=5.1 Hz, 4H). LC-ESI-MS (method B): rt 2.31 min.; m/z 209.2 [M+H]+.
[Compound]
Name
two
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Quantity
10 mL
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Quantity
222 mg
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
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Synthesis routes and methods II

Procedure details

To a solution of (2-morpholin-4-yl-5-nitro-phenyl)-methanol (870 mg) in ethanol (40 mL) palladium hydroxide (87 mg) is added and the mixture is stirred in a Parr-apparatus under hydrogen pressure (10 bars) for 4 hours. The reaction mixture is filtrated over Celite 521, washed with ethanol and concentrated in vacuo to give the title compound (640 mg, 83%).
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

[2-(Morpholin-4-yl)-5-nitrophenyl]methanol (1.38 g, 5.80 mmol) was hydrogenated using ammonium formate (3.67 g, 58 mmol) and Pd/C (10% Pd, 0.62 g, 0.58 mmol) in 50 mL of EtOH. The mixture was stirred for 1 h at room temperature and then filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in DCM and washed with a saturated aqueous solution of Na2CO3. The aqueous layer was extracted with DCM. The combined organic layers were dried over MgSO4, filtered and evaporated to yield expected compound as a brown powder (1.21 g, 99% yield). LC-MS: m/z (ESI) 209.2 [M+H]+. 1H NMR (300 MHz, MeOH-d4) δ7.02; (d, J=15.0 Hz, 1H), 6.83; (d, J=9.0 Hz, 1H), 6.68; (dd, J=6.0 Hz, 1H), 4.71; (s, 2H), 3.82; (t, J=4.5 Hz, 4H), 2.87; (t, J=4.7 Hz, 4H).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.62 g
Type
catalyst
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-2-morpholinophenyl)methanol
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(5-Amino-2-morpholinophenyl)methanol
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Reactant of Route 6
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(5-Amino-2-morpholinophenyl)methanol

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